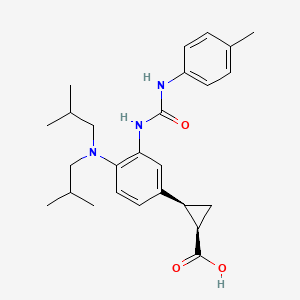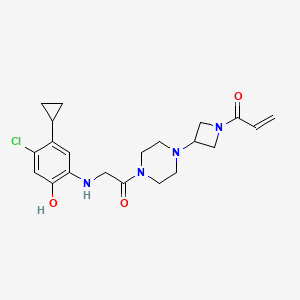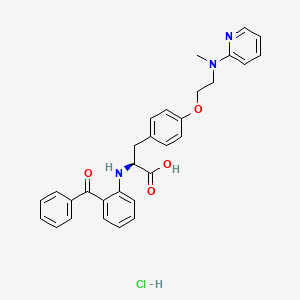
GW 1929 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GW 1929 Hydrochloride is a highly selective orally active peroxisome proliferator-activated receptor (PPAR) γ agonist . It has pEC 50 values of 8.05, < 4 and < 4 for human PPAR γ, PPAR α and PPAR δ receptors respectively . It is known to decrease glucose, fatty acid, and triglyceride levels following oral administration in vivo .
Molecular Structure Analysis
The molecular formula of GW 1929 Hydrochloride is C30H30ClN3O4 . Its molecular weight is 532.0 g/mol . The InChIKey is KXNKIKXTGRMLEY-UHFFFAOYSA-N . The canonical SMILES is CN(CCOC1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4.Cl .Physical And Chemical Properties Analysis
GW 1929 Hydrochloride has a molecular weight of 532.0 g/mol . It has 3 hydrogen bond donors and 7 hydrogen bond acceptors . It has 12 rotatable bonds .Aplicaciones Científicas De Investigación
PPARγ Agonist
GW 1929 Hydrochloride is a highly selective orally active peroxisome proliferator-activated receptor (PPAR) γ agonist . The pEC50 values are 8.05, < 4 and < 4 for human PPAR γ, PPAR α and PPAR δ receptors respectively . This makes it a valuable tool in research related to PPARγ and its role in various biological processes.
Diabetes Research
GW 1929 Hydrochloride has been used in diabetes research. It has been shown to reverse the diabetic phenotype of the Zucker diabetic fatty rat . This suggests potential applications in the development of treatments for diabetes.
Metabolic Studies
This compound decreases glucose, fatty acid, and triglyceride levels following oral administration in vivo . This makes it useful in studies related to metabolism and metabolic disorders.
Obesity Research
In obesity research, GW 1929 Hydrochloride has been found to severely suppress adipose tissue resistin expression . This could have implications for the development of obesity treatments.
Pharmacology
Given its selective PPARγ agonist properties and its oral activity, GW 1929 Hydrochloride is of interest in pharmacological research . Its effects on various receptors can be studied to understand their roles in different biological processes.
Biochemical Research
In biochemical research, the compound’s solubility in ethanol and water, as well as its purity, make it a useful tool . Its chemical properties can be studied in various contexts.
Mecanismo De Acción
Target of Action
GW 1929 Hydrochloride is a highly selective, orally active agonist for the peroxisome proliferator-activated receptor-γ (PPARγ) . PPARγ is a type of nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
GW 1929 Hydrochloride interacts with PPARγ, activating it . The activation of PPARγ leads to a series of changes in the cell, including the regulation of gene expression involved in lipid metabolism, glucose homeostasis, and inflammation .
Biochemical Pathways
The activation of PPARγ by GW 1929 Hydrochloride affects several biochemical pathways. It primarily influences the pathways involved in lipid metabolism and glucose homeostasis . The downstream effects include decreased levels of glucose, fatty acids, and triglycerides .
Result of Action
The molecular and cellular effects of GW 1929 Hydrochloride’s action primarily involve metabolic changes. It decreases glucose, fatty acid, and triglyceride levels . This suggests that it may have potential therapeutic applications in conditions like diabetes and metabolic syndrome.
Safety and Hazards
While specific safety and hazard information for GW 1929 Hydrochloride was not found in the web search results, it’s generally recommended to handle such compounds with appropriate protective equipment, including safety goggles, protective gloves, and impervious clothing . It’s also advised to keep the product away from drains, water courses, or the soil .
Propiedades
IUPAC Name |
(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O4.ClH/c1-33(28-13-7-8-18-31-28)19-20-37-24-16-14-22(15-17-24)21-27(30(35)36)32-26-12-6-5-11-25(26)29(34)23-9-3-2-4-10-23;/h2-18,27,32H,19-21H2,1H3,(H,35,36);1H/t27-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNKIKXTGRMLEY-YCBFMBTMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


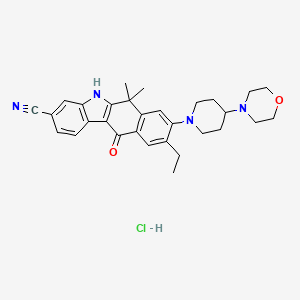
![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B560148.png)
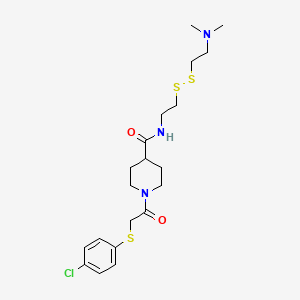


![7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one](/img/structure/B560159.png)
![N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide](/img/structure/B560160.png)
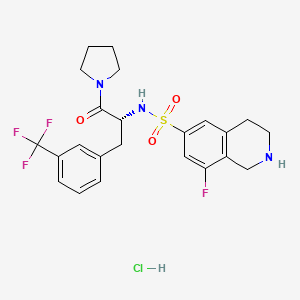
![8-Fluoro-N-{(2r)-1-Oxo-1-(Pyrrolidin-1-Yl)-3-[3-(Trifluoromethyl)phenyl]propan-2-Yl}-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide](/img/structure/B560162.png)
